molecular formula C14H18N2OS B2888874 3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 905780-88-3

3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2888874
CAS No.: 905780-88-3
M. Wt: 262.37
InChI Key: BDRATOUUPDHHNX-PFONDFGASA-N
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Description

3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring, a methylphenyl group, and a propanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves the condensation of 2-methylphenylamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as zinc chloride or aluminum chloride, to facilitate the formation of the thiazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
  • 2-[(2-methylphenyl)imino]-3-[3-(4-morpholinyl)propyl]-2,3-dihydro-1,3-thiazol-4-yl acetate

Uniqueness

3-[(2Z)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is unique due to its specific structural features, such as the propanol side chain and the position of the methylphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[4-methyl-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-6-3-4-7-13(11)15-14-16(8-5-9-17)12(2)10-18-14/h3-4,6-7,10,17H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRATOUUPDHHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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